molecular formula C10H12Cl2FNO2 B1416799 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1396966-88-3

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B1416799
CAS No.: 1396966-88-3
M. Wt: 268.11 g/mol
InChI Key: MTNCZVSCCLBIAZ-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride is a synthetic amino acid derivative featuring a chlorinated and fluorinated aromatic substituent. Structurally, it consists of a propanoic acid backbone modified by a (2-chloro-6-fluorophenyl)methylamino group and a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research and development .

No direct pharmacological or toxicological data for this compound are provided in the referenced materials.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12;/h2-4,6,13H,5H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNCZVSCCLBIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=C(C=CC=C1Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzylamine and propanoic acid.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Synthetic Routes: One common synthetic route involves the coupling of 2-chloro-6-fluorobenzylamine with propanoic acid under acidic conditions to form the desired product.

    Industrial Production: Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium catalysts can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, H2/Pd for reduction, and sodium hydroxide (NaOH) for substitution reactions.

    Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

One of the prominent applications of this compound is in the development of small-molecule ligands targeting programmed cell death protein 1 (PD-1) and its ligand PD-L1, which are crucial in cancer immunotherapy. Studies have shown that modifications to the 2-methylbiphenyl structure can enhance binding affinities to PD-L1, making it a potential candidate for therapeutic agents against various cancers .

Case Study: PD-L1 Binding Affinity

In a study evaluating novel compounds for PD-L1 interaction, 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride was synthesized and tested. The compound displayed promising IC50 values in the low nanomolar range, indicating strong binding capabilities compared to existing therapies like atezolizumab .

CompoundIC50 (nM)Binding Affinity
Atezolizumab4.1Reference
This compound3.7 - 50Enhanced

1.2 Enzyme Inhibition Studies

This compound has also been investigated as a potential inhibitor for various enzymes, including cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. Its structural properties allow it to interact effectively with target sites on these enzymes, thus influencing their activity .

Pharmacological Studies

2.1 Pharmacokinetics and Drug Design

The compound's pharmacokinetic profile is being studied to assess its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the chloro and fluorine substituents enhances its metabolic stability and bioavailability, making it a candidate for further drug development .

Research Findings on ADME Properties

PropertyValue
SolubilityModerate
LipophilicityHigh
Metabolic StabilityEnhanced

Structural Modifications and Derivatives

Research has highlighted that structural modifications of this compound can lead to derivatives with improved biological activity. For instance, introducing additional methyl or halogen groups has been shown to significantly alter lipophilicity and binding affinities .

Table: Impact of Structural Modifications

ModificationEffect on Activity
Methylation at R3Increased lipophilicity
FluoroethylationEnhanced binding affinity

Mechanism of Action

The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

    Effects: The compound exerts its effects by binding to these targets and altering their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Key Substituents/Functional Groups Application/Use Availability
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride C₁₀H₁₁ClFNO₂·HCl 2-chloro-6-fluorophenyl, amino, propanoic acid, HCl Pharmaceutical building block Discontinued
Ronacaleret Hydrochloride (SB-751689-A) C₂₅H₃₁F₂NO₄·HCl Difluoro-phenyl, indenyl, hydroxypropoxy, HCl Osteoporosis treatment Clinical use
2-(2,4-Dichlorophenoxy)propionic Acid C₉H₈Cl₂O₃ 2,4-dichlorophenoxy, propionic acid Herbicide Industrial
tert-Butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate C₁₇H₃₀N₂O₄ tert-butyl, piperidine, methoxy-oxobutan Synthetic intermediate Available

Functional and Pharmacological Differences

Ronacaleret Hydrochloride :

  • A calcium-sensing receptor antagonist approved for osteoporosis treatment .
  • Structurally more complex, with a difluoro-phenyl group and a hydroxypropoxy chain linked to an indenyl moiety.
  • Demonstrates clinical efficacy in bone resorption inhibition, unlike the target compound, which lacks reported pharmacological activity .

2-(2,4-Dichlorophenoxy)propionic Acid: A herbicide with chlorophenoxy and propionic acid groups. Shares a chlorinated aromatic ring with the target compound but lacks fluorine and amino groups. Associated with occupational exposure risks; medical monitoring is recommended for handlers .

Fluorinated Polymers (e.g., CAS 306975-56-4) :

  • Industrial perfluorinated compounds with polymerized structures.
  • Fluorine atoms enhance chemical stability, analogous to the target compound’s 6-fluoro substituent. However, their large-scale industrial applications differ significantly from the pharmaceutical focus of the target compound .

Commercial and Regulatory Status

  • The target compound’s discontinuation contrasts with Ronacaleret’s established clinical use and the continued availability of tert-butyl intermediates for synthesis .

Biological Activity

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride, also known as 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride, is a synthetic organic compound that exhibits significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a carboxylic acid group, and a substituted phenyl ring with chlorine and fluorine atoms, which contribute to its unique properties and biological activities.

Property Details
IUPAC Name 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride
CAS Number 128833-99-8
Molecular Formula C9H10ClFNO2.HCl
Molecular Weight 221.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It can bind to various receptors or enzymes, modulating their activity. For instance, it may act as an enzyme inhibitor, affecting metabolic pathways relevant to various diseases.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In studies involving derivatives of this compound, significant antibacterial activity was documented against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Escherichia coli.
  • The compound demonstrated antifungal properties against Candida albicans, with MIC values between 16.69 to 78.23 µM .

Potential Therapeutic Applications

The compound is being investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. It may also have applications in cancer therapy, given its reported cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of derivatives of this compound against various pathogens. The findings highlighted:

  • Inhibition Zones : Compounds showed inhibition zones ranging from 18 mm to 24 mm against tested strains.
  • Comparison with Standard Drugs : The derivatives were compared with standard antibiotics, showing comparable or superior activity against resistant strains .

Neuroprotective Effects

Another research focus has been on the neuroprotective effects of this compound. In vitro studies indicated that it could reduce oxidative stress markers in neuronal cells, suggesting a potential role in preventing neurodegenerative diseases like Alzheimer's and Parkinson's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 2
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2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride

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